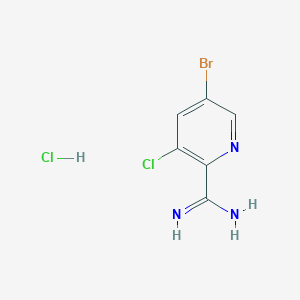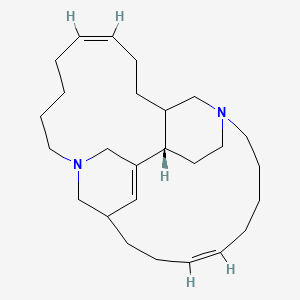
2-Ethynyl-5-(methylsulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-5-(methylsulfonyl)aniline is an organic compound that belongs to the class of anilines It features an ethynyl group attached to the second carbon and a methylsulfonyl group attached to the fifth carbon of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration and Reduction: The starting material, such as 2-nitroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Ethynylation: The amine is then subjected to ethynylation using reagents like ethynyl bromide under basic conditions to introduce the ethynyl group at the second position.
Sulfonylation: Finally, the compound undergoes sulfonylation using methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group at the fifth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Ethynyl-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives of the aniline ring.
科学的研究の応用
2-Ethynyl-5-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Ethynyl-5-(methylsulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl and methylsulfonyl groups can play a crucial role in binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Ethynylaniline: Lacks the methylsulfonyl group, making it less polar and potentially less reactive.
5-Methylsulfonylaniline: Lacks the ethynyl group, affecting its ability to participate in certain reactions.
2-Ethynyl-5-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group, which can alter its reactivity and applications.
Uniqueness
2-Ethynyl-5-(methylsulfonyl)aniline is unique due to the presence of both the ethynyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H9NO2S |
|---|---|
分子量 |
195.24 g/mol |
IUPAC名 |
2-ethynyl-5-methylsulfonylaniline |
InChI |
InChI=1S/C9H9NO2S/c1-3-7-4-5-8(6-9(7)10)13(2,11)12/h1,4-6H,10H2,2H3 |
InChIキー |
IASXALBJAKUXQQ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C#C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)







![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)




